(Z)-3-butyl-5-((9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one
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Description
(Z)-3-butyl-5-((9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H20N4O2S2 and its molecular weight is 388.5. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Applications
- Novel derivatives of pyrimidine clubbed with thiazolidinone have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds showed promising results against both microbial strains and cancer cell lines, indicating their potential as therapeutic agents (M. Verma & P. Verma, 2022).
- Research into thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety revealed significant antimicrobial activity, further underscoring the utility of thiazolidinone compounds in developing new antimicrobial agents (I. H. El Azab & Sh. H. Abdel-Hafez, 2015).
Synthetic Chemistry and Drug Development
- Studies on the synthesis of heterocyclic systems using related compounds have contributed to the development of novel synthetic routes and the discovery of potential drug candidates, showcasing the versatility of these compounds in medicinal chemistry (R. Toplak, J. Svete, S. Grdadolnik, & B. Stanovnik, 1999).
- The synthesis of novel thioxothiazolidin-4-one derivatives and their in vivo anticancer and antiangiogenic effects against transplantable mouse tumor models have demonstrated the potential of these compounds in anticancer therapy (S. Chandrappa, H. Chandru, A. Sharada, et al., 2010).
Properties
IUPAC Name |
(5Z)-3-butyl-5-[[9-methyl-2-(methylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S2/c1-4-5-8-22-17(24)13(26-18(22)25)10-12-14(19-3)20-15-11(2)7-6-9-21(15)16(12)23/h6-7,9-10,19H,4-5,8H2,1-3H3/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBORTYSIGBEFJS-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NC)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NC)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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